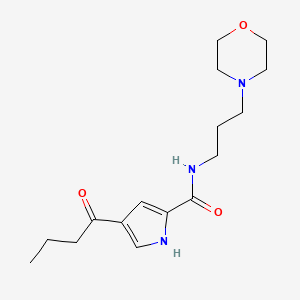

4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Description

4-Butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide backbone substituted with a butyryl group at the 4-position and a 3-morpholinopropyl chain on the carboxamide nitrogen. The morpholinopropyl group enhances solubility and hydrogen-bonding capacity, while the butyryl moiety contributes to lipophilicity, balancing pharmacokinetic properties.

Propriétés

IUPAC Name |

4-butanoyl-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-2-4-15(20)13-11-14(18-12-13)16(21)17-5-3-6-19-7-9-22-10-8-19/h11-12,18H,2-10H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEAKEWLKMPJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, a compound with the molecular formula C16H25N3O3 and a molar mass of 307.39 g/mol, has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H25N3O3 |

| Molar Mass | 307.39 g/mol |

| CAS Number | 478259-65-3 |

| Purity | >90% |

Pharmacological Activities

Research indicates that 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide exhibits several pharmacological activities:

-

Antifungal Activity :

- A study demonstrated that derivatives of pyrrole compounds, similar to 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, displayed significant antifungal activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents like ketoconazole .

-

Cytotoxicity :

- In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including NIH/3T3 cells. Compounds similar to 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide showed IC50 values indicating moderate cytotoxicity, suggesting a potential therapeutic window for further development .

The mechanisms underlying the biological activities of 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide are still under investigation. However, some insights can be drawn from related compounds:

- Inhibition of Ergosterol Synthesis :

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of pyrrole derivatives:

-

Study on Pyrrole Derivatives :

- A comprehensive investigation into various pyrrole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, compounds with electronegative substituents exhibited enhanced antifungal properties due to increased lipophilicity and better interaction with target enzymes .

-

Synthesis and Characterization :

- The design and synthesis of novel pyrrole derivatives have been reported, showcasing their potential in drug discovery. The structural diversity among these compounds allows for tailored pharmacological profiles, enhancing their therapeutic applicability in treating fungal infections and possibly other diseases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of pyrrole-2-carboxamide derivatives with structural variations that significantly influence their physicochemical and biological behaviors. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects

Key Observations

Morpholinopropyl vs. Other N-Substituents: The 3-morpholinopropyl group (present in the target compound and others ) provides a balance of hydrophilicity and flexibility, improving aqueous solubility compared to furylmethyl or imidazolylpropyl substituents.

4-Position Substituents: Butyryl (C₄H₇O): Offers moderate lipophilicity, favoring membrane permeability. 4-(tert-Butyl)benzoyl: Introduces aromaticity for π-π stacking and a bulky tert-butyl group, which may improve target selectivity but reduce solubility .

Synthetic Accessibility :

- Yields for related compounds (e.g., 36% for MGB32 in ) suggest moderate synthetic feasibility, though substituent complexity (e.g., cyclohexylcarbonyl ) may require optimized protocols.

Spectroscopic Insights: NMR comparisons (e.g., in ) indicate that minor substituent changes (e.g., branching or aromaticity) alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), reflecting localized electronic environment changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.